N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide
Description
N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) substituted with a 3-cyano (CN) and 4-methylsulfanyl (SCH₃) group on the aniline ring (Figure 1). This compound is structurally related to several bioactive benzamides reported in medicinal and agrochemical research.
Properties
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPBCIPFYZTCEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves several steps. One common synthetic route includes the reaction of 3-cyano-4-(methylsulfanyl)aniline with benzoic acid derivatives under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amide bond.
Chemical Reactions Analysis
N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Structural Features :
- Benzamide backbone : Provides a planar, aromatic scaffold for interactions with biological targets.
- 4-Methylsulfanyl group : Introduces hydrophobicity and may modulate metabolic stability.
Structural and Physicochemical Comparisons
Table 1: Structural and Physical Properties of Selected Benzamides
*Hypothetical data inferred from analogs. †Extrapolated from structurally similar compounds.
Key Observations :
- Sulfur oxidation state : The methylsulfanyl (SCH₃) group in the target compound is less polar than the sulfinyl (SOCH₃) group in its oxidized analog (CAS 320421-56-5), impacting solubility and bioavailability .
- Chlorination effects: The 3,4-dichloro substitution in CAS 306980-81-4 increases molecular weight and lipophilicity compared to the non-chlorinated target compound .
Table 2: Reaction Conditions for Benzamide Derivatives
Key Observations :
- Green chemistry : Ultrasonic irradiation reduces reaction time by 75% and improves yields by ~20% compared to conventional refluxing for benzamide synthesis .
- Microwave assistance: Efficient for introducing thiourea moieties (e.g., N-(anilinocarbonothioyl)benzamides), suggesting applicability for modifying the target compound’s cyano group .
Table 3: Bioactivity of Benzamide Derivatives
Key Observations :
- Antimicrobial activity: Nitrophenyl and chlorohydroxy substitutions (e.g., in salicylamides) enhance activity against sulfate-reducing bacteria, suggesting that the target compound’s cyano and methylsulfanyl groups may offer similar advantages .
Biological Activity
N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Benzamide core : A typical amide structure that contributes to its biological activity.
- Cyano group (-C≡N) : Known for enhancing the compound's reactivity and potential interactions with biological targets.
- Methylsulfanyl group (-S-CH₃) : This group may influence the compound's solubility and biological interactions.
The molecular formula is with a molecular weight of approximately 286.36 g/mol.
The mechanism of action for this compound primarily involves its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to affect gene expression by altering histone acetylation status, which can lead to:
- Inhibition of tumor growth : By modulating the expression of genes involved in cell cycle regulation and apoptosis.
- Reduction of Heat Shock Protein 90 (HSP90) levels, which is crucial for cancer cell survival, particularly in enzalutamide-resistant prostate cancer cells.
Anticancer Activity
This compound has shown promising results in various studies regarding its anticancer properties:
- Prostate Cancer : In vitro studies indicated that this compound significantly reduces androgen receptor levels in resistant prostate cancer cells, suggesting potential utility as an anti-cancer agent.
- Mechanistic Studies : The compound's ability to inhibit HDACs correlates with the induction of apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies.
Antimicrobial Activity
Preliminary evaluations have suggested that this compound may exhibit significant antimicrobial properties. Compounds with similar structures have been documented to possess antibacterial activities against both Gram-positive and Gram-negative bacteria .
Comparative Data on Biological Activity
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Cyano and methylsulfanyl groups | HDAC inhibition, anticancer activity |
| N-(4-cyano-3-trifluoromethylphenyl)-2-methoxybenzamide | Trifluoromethyl group | Anticancer activity |
| N-(4-cyano-3-(methylthio)phenyl)-2-methylbenzamide | Methylthio group | Potential enzyme inhibition |
| 3-Cyano-N-(4-fluorophenyl)-2-methylbenzamide | Fluorine instead of methylthio | Antimicrobial properties |
Case Studies
- Enzalutamide-resistant Prostate Cancer : A study focused on the effects of this compound on enzalutamide-resistant prostate cancer cells demonstrated its efficacy in reducing cell viability and inducing apoptosis through HDAC inhibition.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that compounds with similar structural features exhibited significant antibacterial activity, indicating that this compound may share similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
